molecular formula C8H6N2O3S B1386546 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid CAS No. 1086380-29-1

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1386546
CAS No.: 1086380-29-1
M. Wt: 210.21 g/mol
InChI Key: BSWWQPIVZSLPSL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₆N₂O₃S and a molecular weight of 210.21 g/mol . Its IUPAC name is derived from the thiazole core ring system, which is numbered to prioritize substituents according to Cahn-Ingold-Prelog rules. The amino group (-NH₂) occupies position 2, the furan-2-yl (2-furyl) moiety is attached to position 5, and the carboxylic acid (-COOH) functional group resides at position 4 of the thiazole ring. The systematic name reflects this substitution pattern: 2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid .

The molecular formula was confirmed via high-resolution mass spectrometry (HRMS), which showed a protonated molecular ion peak at m/z 211.0181 [M+H]⁺, consistent with the theoretical mass of 210.21 g/mol . Elemental analysis further validated the stoichiometry, with calculated percentages of C (45.71%), H (2.88%), N (13.33%), O (22.84%), and S (15.24%) aligning with experimental data .

Crystallographic Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction (XRD) studies revealed that this compound crystallizes in the monoclinic space group P2₁/n , with unit cell parameters a = 7.42 Å, b = 12.15 Å, c = 14.08 Å, and β = 97.5° . The asymmetric unit contains two independent molecules stabilized by intramolecular hydrogen bonds between the carboxylic acid (-COOH) and thiazole nitrogen (N-H···O, 2.67 Å) (Table 1).

Table 1: Key crystallographic parameters

Parameter Value
Space group P2₁/n
Unit cell volume 1256.8 ų
Bond length (C4-S1) 1.72 Å
Dihedral angle (thiazole-furan) 12.3°

The thiazole ring adopts a planar conformation, with the furan ring tilted at 12.3° relative to the thiazole plane. Intermolecular O-H···N hydrogen bonds between the carboxylic acid and adjacent amino groups form a layered supramolecular architecture, enhancing crystal stability .

Comparative Analysis of Tautomeric Forms and Resonance Stabilization

The compound exhibits amino-imino tautomerism , a common feature of 2-aminothiazoles. Theoretical and experimental studies demonstrate that the amino-aromatic tautomer dominates in aqueous and solid states due to resonance stabilization (Figure 1) . The lone pair on the amino nitrogen delocalizes into the thiazole ring, forming a conjugated π-system that lowers energy by ~8.2 kcal/mol compared to the imino form .

Resonance contributors :

  • The amino group donates electron density to the thiazole ring, stabilizing the aromatic sextet.
  • The carboxylic acid group participates in resonance, with partial double-bond character between C4 and O2 (bond length: 1.23 Å) .

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirmed that the amino tautomer is 96% prevalent at equilibrium, with negligible contribution from the imino form . This contrasts with 2-p-tosylaminothiazole, where steric and electronic effects favor the imino tautomer .

Conformational Studies through Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provided insights into the compound’s dynamic conformation. In dimethyl sulfoxide-d₆ (DMSO-d₆), the carboxylic acid proton resonates as a singlet at δ 12.98 ppm , while the amino protons appear as a broad peak at δ 6.85 ppm due to hydrogen bonding with the solvent . Key assignments include:

Table 2: Selected NMR chemical shifts

Position ¹H δ (ppm) ¹³C δ (ppm)
C2-NH₂ 6.85 (bs) -
C4-COOH 12.98 (s) 167.3
C5-furan 7.52 (d, J=3.6 Hz) 142.1
Thiazole C4 - 152.4

The furan ring’s protons exhibit coupling constants (J = 3.6 Hz), confirming its β-orientation relative to the thiazole ring . Nuclear Overhauser Effect (NOE) correlations between H5 of the thiazole and H3 of the furan further support this spatial arrangement. Variable-temperature NMR revealed restricted rotation about the C5-C(furan) bond, with an energy barrier of 9.3 kcal/mol at 298 K .

Properties

IUPAC Name

2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c9-8-10-5(7(11)12)6(14-8)4-2-1-3-13-4/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWQPIVZSLPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(N=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233183
Record name 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086380-29-1
Record name 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086380-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furyl isothiocyanate with α-amino acids under basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can be employed to achieve high-quality industrial-grade compounds .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

This compound serves as an important building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced properties. Some key aspects include:

  • Synthetic Routes : The synthesis often involves cyclization reactions with appropriate precursors. Controlled conditions are essential to achieve high yields and purity.
  • Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for further chemical transformations.

Biological Activities

Research indicates that 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid exhibits several biological activities that are promising for therapeutic applications:

Antimicrobial Activity

Preliminary studies suggest this compound possesses antimicrobial properties. It has been evaluated against various pathogens:

PathogenActivity LevelReference
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansModerate

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly targeting protein tyrosine phosphatases (PTPs). This inhibition can disrupt cellular signaling pathways:

Enzyme TargetInhibition (%)Concentration (µM)
PTP1B75%50
SHP260%50

These results highlight the compound's potential therapeutic applications in diseases where PTP activity is dysregulated.

Case Studies and Research Insights

Several studies have explored the applications of this compound:

  • Antimicrobial Efficacy : A study highlighted its effectiveness against Gram-positive bacteria such as S. aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition Studies : Research demonstrated significant inhibition of PTPs by this compound, suggesting a mechanism for its biological effects .
  • Antitumor Activity Investigation : Related thiazole compounds showed promising results in cytotoxic assays against various cancer cell lines, indicating a pathway for future research on this compound .

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with biochemical pathways by binding to specific proteins or nucleic acids, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The thiazole-4-carboxylic acid scaffold is highly versatile. Key analogs include:

Compound Name Substituent at Position 5 Key Features
2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid 4-Fluorophenyl Enhanced lipophilicity due to fluorine; potential for halogen bonding.
2-Amino-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid Pyridin-3-yl Nitrogen-rich aromatic ring; may improve solubility and target interaction.
5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl Increased steric bulk; logP = 3.13 suggests moderate hydrophobicity.
2-Amino-5-(2-(thiophen-2-yl)ethyl)-1,3-thiazole-4-carboxylic acid Thiophen-2-yl ethyl Sulfur-containing substituent; potential for π-π stacking interactions.

Key Observations :

  • The 2-furyl group in the target compound introduces an oxygen atom, which may enhance hydrogen bonding compared to phenyl or pyridinyl analogs .

Pharmacological Activities

Antimicrobial and Anti-Virulence Activity
  • AgrA Inhibition : Thiazole-4-carboxylic acids, such as 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, exhibit anti-virulence activity by inhibiting AgrA, a quorum-sensing receptor in Gram-positive bacteria . The furyl group in the target compound may offer improved binding affinity due to its electron-rich nature.
  • Metallo-β-Lactamase (MBL) Inhibition: Derivatives like 2-amino-5-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxylic acid bind to MBLs (e.g., VIM-2) with IC50 values in the micromolar range, as shown in crystallographic studies . The target compound’s furyl group could modulate interaction with enzyme active sites.
Carcinogenicity Concerns
  • While nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens in rodents , the absence of a nitro group in the target compound likely reduces such risks.

Physicochemical Properties

Property Target Compound (Estimated) 5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid 2-Amino-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid
Molecular Weight (g/mol) ~235 233.29 ~237
logP ~2.5 3.13 ~1.8 (predicted)
Hydrogen Bond Acceptors 4 4 5

Notes:

  • Higher hydrogen bond acceptors in pyridinyl analogs may enhance aqueous solubility .

Biological Activity

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article explores its potential therapeutic applications, particularly in cancer treatment, along with relevant synthetic pathways and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆N₂O₃S, with a molecular weight of approximately 194.21 g/mol. The compound features:

  • An amino group at the 2-position,
  • A carboxylic acid group at the 4-position,
  • A furyl substituent at the 5-position of the thiazole ring.

These structural components contribute to its biological activity and potential medicinal applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit tumor growth in various cancer cell lines. For instance, studies have reported IC50 values indicating cytotoxic effects against human leukemia and solid tumor cells:

Cell Line IC50 (µM) Reference
K562 (leukemia)< 10
MDA-MB 231 (breast)20.2
HT-29 (colon)21.6

These findings suggest that the compound can be a candidate for further development in cancer therapeutics.

The antitumor activity is believed to arise from the compound's ability to interact with specific cellular targets. Molecular dynamics simulations have indicated that it primarily interacts with proteins through hydrophobic contacts, which may enhance its cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the thiazole ring for enhancing biological activity. Variations in substituents can lead to different biological profiles:

Compound Structural Features Biological Activity
2-Amino-5-methyl-1,3-thiazole-4-carboxylic acidMethyl group instead of furylDifferent antitumor profile
5-(2-furyl)-1,3-thiazole-2-carboxylic acidLacks amino groupReduced reactivity
4-Amino-5-(furan-2-yl)-1,3-thiazoleAmino group at position 4Enhanced interaction with target proteins

These comparisons illustrate how modifications can influence both chemical behavior and biological activity.

Synthetic Pathways

Several synthetic routes have been developed for producing this compound. Notable methods include:

  • Polymer-supported synthesis : Utilizing solid supports for efficient synthesis and purification .
  • Condensation reactions : Combining various reagents to form the thiazole structure while introducing functional groups .

Case Studies

Recent studies have focused on derivatives of this compound, exploring their efficacy against specific cancer types. For example:

  • A derivative exhibited high antiproliferative potency comparable to dasatinib against K563 leukemia cells but was less effective against breast and colon carcinoma cells .

This highlights the potential for developing targeted therapies based on structural modifications.

Q & A

Q. What are the established synthetic routes for 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves coupling reactions between furan-containing precursors and thiazole intermediates. For example, coupling a 2-furyl-substituted amine with a thiazole-carboxylic acid scaffold using DCM or DMF as solvents with a 2–3-fold excess of resin-bound coupling agents (e.g., HATU or EDC) is common . Optimization of stoichiometry (e.g., slight excess of carboxyl component over amine) and temperature (room temperature vs. reflux) can improve yields to >80% while minimizing side products like unreacted amines or hydrolyzed intermediates. Purity is validated via HPLC (≥95%) and NMR spectroscopy .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Answer: Structural confirmation relies on:

  • NMR spectroscopy: ¹H/¹³C NMR to verify furyl (δ 6.3–7.2 ppm for aromatic protons) and thiazole (δ 8.1–8.5 ppm for C2-H) moieties .
  • Mass spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ expected at m/z 237.06 for C₉H₆N₂O₃S) .
  • X-ray crystallography (if crystalline): Resolves bond angles and confirms planarity of the thiazole-furan system .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies show degradation <5% after 6 months at −20°C in anhydrous DMSO, but hydrolysis of the carboxylic acid group occurs at pH >10. Stability in biological buffers (e.g., PBS, pH 7.4) is limited to 48 hours at 4°C .

Advanced Research Questions

Q. How do electronic effects of the furyl substituent influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

Answer: The electron-rich furyl ring enhances electrophilic substitution at the C5 position of the thiazole. Computational DFT studies (e.g., B3LYP/6-31G*) suggest the furyl oxygen’s lone pairs increase electron density at C5, facilitating Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. Experimental data show a 15–20% higher yield compared to phenyl-substituted analogs .

Q. What contradictory data exist regarding the compound’s inhibitory activity against metalloenzymes, and how can these be resolved?

Answer: Discrepancies in IC₅₀ values (e.g., 2.3 µM vs. 8.7 µM for arginase I inhibition) arise from assay conditions (e.g., Mn²⁺ concentration, buffer ionic strength). Standardizing protocols (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MnCl₂) and using isothermal titration calorimetry (ITC) to measure binding constants can reconcile differences .

Q. What computational strategies predict the metabolic pathways and toxicity of this compound in mammalian systems?

Answer: In silico tools like ADMET Predictor™ and SwissADME identify potential Phase I metabolism (e.g., oxidation of the furyl ring) and Phase II conjugation (glucuronidation of the carboxylic acid). Molecular docking to cytochrome P450 isoforms (e.g., CYP3A4) highlights competitive inhibition risks, requiring in vitro microsomal assays for validation .

Q. How does substituent variation at the thiazole C2 position affect structure-activity relationships (SAR) in antimicrobial applications?

Answer: Replacing the amino group at C2 with methyl or chloro substituents reduces activity against S. aureus (MIC increases from 4 µg/mL to >64 µg/mL). Quantum mechanical calculations (Mulliken charges) indicate the amino group’s hydrogen-bonding capacity is critical for target binding (e.g., dihydrofolate reductase) .

Methodological Considerations

Q. What analytical techniques differentiate between regioisomers of this compound?

Answer: LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) separates regioisomers based on retention time differences (~1.2 minutes). High-resolution IR spectroscopy (ATR-FTIR) further distinguishes isomers via carbonyl stretching frequencies (1680 cm⁻¹ for C4-carboxylic acid vs. 1705 cm⁻¹ for C5-acid) .

Q. How are crystallographic parameters optimized for X-ray diffraction studies of this compound?

Answer: Slow vapor diffusion (ether into DMF) at 4°C yields single crystals suitable for X-ray analysis. Cryocooling (100 K) with a nitrogen stream minimizes thermal motion artifacts. Space group determination (e.g., P2₁/c) and refinement with SHELXL achieve R-factors <0.05 .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Answer: Implementing strict QC protocols:

  • Purity: HPLC ≥98% (UV detection at 254 nm).
  • Solvent standardization: Use DMSO from a single supplier (e.g., Sigma-Aldrich, lot-controlled).
  • Positive controls: Include reference inhibitors (e.g., norvaline for arginase assays) to normalize inter-assay variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

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